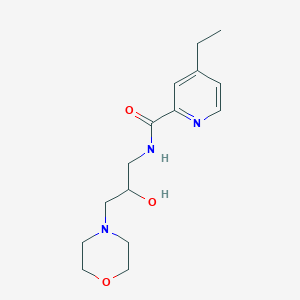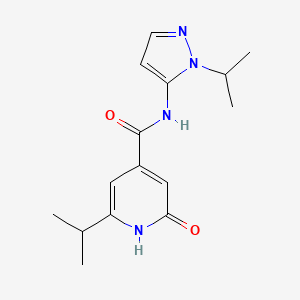![molecular formula C16H22N4O B6964006 N-[[1-(2-cyanopyridin-4-yl)piperidin-3-yl]methyl]butanamide](/img/structure/B6964006.png)
N-[[1-(2-cyanopyridin-4-yl)piperidin-3-yl]methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(2-cyanopyridin-4-yl)piperidin-3-yl]methyl]butanamide is a synthetic organic compound that features a piperidine ring substituted with a cyanopyridine moiety and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-cyanopyridin-4-yl)piperidin-3-yl]methyl]butanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyanopyridine Moiety: The cyanopyridine group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a cyanating agent.
Attachment of the Butanamide Group: The final step involves the coupling of the piperidine-cyanopyridine intermediate with a butanamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-cyanopyridin-4-yl)piperidin-3-yl]methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[[1-(2-cyanopyridin-4-yl)piperidin-3-yl]methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[[1-(2-cyanopyridin-4-yl)piperidin-3-yl]methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Shares the piperidine core but differs in the substituents attached to the ring.
N-(2-cyanopyridin-4-yl)piperidine: Similar cyanopyridine moiety but lacks the butanamide group.
Uniqueness
N-[[1-(2-cyanopyridin-4-yl)piperidin-3-yl]methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing innovative chemical processes.
Properties
IUPAC Name |
N-[[1-(2-cyanopyridin-4-yl)piperidin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-4-16(21)19-11-13-5-3-8-20(12-13)15-6-7-18-14(9-15)10-17/h6-7,9,13H,2-5,8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZCGHISDEJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1CCCN(C1)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-[2-(1H-indol-2-yl)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B6963933.png)
![1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-2-pyridin-3-yloxypropan-1-one](/img/structure/B6963935.png)

![3H-benzimidazol-5-yl-[4-(4-ethylpyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B6963951.png)
![tert-butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate](/img/structure/B6963959.png)
![N-[1-oxo-1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B6963962.png)
![tert-butyl N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylamino]-2-naphthalen-2-ylethyl]carbamate](/img/structure/B6963970.png)
![4-[2-oxo-2-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)ethyl]benzonitrile](/img/structure/B6963985.png)

![N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6963999.png)
![5-[[(4-acetylthiophene-2-carbonyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B6964005.png)
![1-Methyl-3-[4-(4-methylidenepiperidin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B6964010.png)
![[3-Oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea](/img/structure/B6964015.png)
